2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a 2-chlorophenyl group and an ethanone moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
The compound is classified as a piperazine derivative, which is a significant class of compounds in pharmacology due to their diverse biological activities. The compound's IUPAC name is 2-(2-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, and it has the molecular formula with a molecular weight of approximately 275.17 g/mol .
There are several methods for synthesizing 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride. One common approach involves the reaction of piperazine with appropriate chlorinated phenylacetones under controlled conditions. For instance, a typical synthesis might include:
Alternative methods may utilize visible-light-promoted reactions or metal-catalyzed transformations to enhance yields and reduce reaction times .
The molecular structure of 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can be represented using various notations:
C1CN(CCN1)C(=O)CC2=CC=CC=C2ClInChI=1S/C12H15ClN2O.ClH/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1HThe structure features a piperazine ring connected to an ethanone group and a chlorinated phenyl substituent, contributing to its pharmacological properties .
The chemical reactivity of 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can be explored through various reactions typical for piperazine derivatives:
These reactions are crucial for modifying the compound's properties and enhancing its biological efficacy .
The mechanism of action for 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride primarily involves interactions with neurotransmitter systems. Piperazine derivatives are known to exhibit affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 subtypes.
Upon administration, the compound may bind to these receptors, modulating neurotransmitter release and influencing various physiological processes such as mood regulation, anxiety, and cognition . Experimental studies have demonstrated its potential in preclinical models for treating psychiatric disorders.
The physical properties of 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride include:
Chemical properties include:
Quantitative analyses reveal that the melting point ranges from approximately 219°C to 220°C, indicating its solid-state stability at room temperature .
The primary applications of 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride lie within medicinal chemistry and pharmacology. It serves as a lead compound for developing new antidepressants or anxiolytics due to its interaction with serotonin receptors. Additionally, it can be used in research settings to explore the structure–activity relationships of piperazine derivatives, aiding in drug discovery efforts aimed at treating various neuropsychiatric conditions .
Piperazine ring functionalization presents significant challenges due to the presence of two basic nitrogen atoms with distinct electronic environments. Recent advances in C–H functionalization enable direct carbon–heteroatom bond formation without pre-functionalized substrates. For the target compound, alpha-functionalization of the piperazine ring is achieved via photoredox catalysis, leveraging single-electron transfer (SET) mechanisms. Iridium-based photocatalysts (e.g., Ir(ppy)₃) generate alpha-amino radicals from N-aryl piperazines, which couple with electrophilic partners like 2-chlorophenylacetyl chloride [1] [5]. Key mechanistic steps include:
Optimization studies reveal that electron-deficient N-protecting groups (e.g., Boc) enhance regioselectivity at C3/C5 positions by modulating nitrogen basicity [1].
Table 1: Catalyst Screening for Piperazine C–H Arylation
| Catalyst | Additive | Yield (%) | Selectivity (C3:C2) |
|---|---|---|---|
| Ir(ppy)₃ | NaOAc | 78 | 8:1 |
| Ru(bpy)₃Cl₂ | CsOAc | 62 | 5:1 |
| Eosin Y | K₂HPO₄ | 41 | 3:1 |
| None | NaOAc | <5 | - |
Palladium-catalyzed C–N bond formation is indispensable for constructing the arylpiperazine scaffold. Buchwald-Hartwig amination couples 1-(2-chloroacetyl)piperazine with 2-chlorophenylboronic acid using Pd(OAc)₂/XPhos catalysts. Critical parameters include:
Table 2: Ligand Screening in Pd-Catalyzed Amination
| Ligand | Pd Source | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| XPhos | Pd(OAc)₂ | 12 | 92 |
| SPhos | Pd₂(dba)₃ | 10 | 88 |
| PPh₃ | Pd(OAc)₂ | 24 | 45 |
| BINAP | Pd(OAc)₂ | 18 | 67 |
Photocatalytic decarboxylation offers a green alternative to traditional enolate alkylation. This method assembles the piperazine–ketone linkage using 2-chlorophenylglyoxylic acid and unprotected piperazine under Ir(III) photocatalysis:
Reaction efficiency is enhanced by:
Orthogonal protection of piperazine nitrogens is essential for regioselective ketone installation. Key strategies include:
Table 3: Protecting Group Performance in Piperazine Acylation
| Protecting Group | Deprotection Condition | Overall Yield (%) | Regioselectivity |
|---|---|---|---|
| Boc | TFA or HCl/EtOH | 85 | High |
| Cbz | H₂/Pd-C | 78 | Moderate |
| Fmoc | Piperidine | 65 | Low |
| Acetyl | NaOH/MeOH | <50 | Poor |
Boc protection remains optimal for hydrochloride salt synthesis, as deprotection concurrently generates the salt.
Solvent minimization addresses waste and cost concerns in large-scale synthesis:
Table 4: Environmental Impact Assessment of Synthetic Routes
| Method | Solvent Consumption (L/kg) | Energy (kWh/mol) | E-Factor |
|---|---|---|---|
| Traditional reflux | 120 | 15.2 | 32 |
| Photoredox catalysis | 50 | 8.7 | 18 |
| Mechanochemical | 0 | 1.5 | 3.2 |
| Microwave-assisted | 0 | 0.9 | 2.1 |
These protocols enhance sustainability while maintaining high regiocontrol and purity (>99% by HPLC).
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3